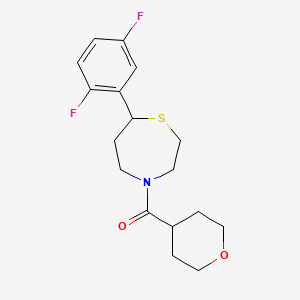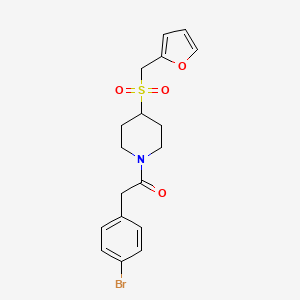
2-(4-Bromophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H20BrNO4S and its molecular weight is 426.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-Bonding Patterns
The study of hydrogen-bonding patterns in related compounds, including enaminones like (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone, reveals the importance of bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups. This interaction establishes a six-membered hydrogen-bonded ring and leads to the formation of centrosymmetric dimers, further stabilized by weak C-H...Br, Br...O, C-H...π, and C-H...O interactions. These patterns are crucial for understanding the structural stability and molecular interactions of similar compounds in scientific research (Balderson et al., 2007).
Synthesis of Biologically Active Derivatives
Research into the synthesis of biologically active derivatives, including compounds with potential anticancer activity, demonstrates the relevance of sulfones with specific structures. For instance, novel sulfones with biologically active hydrazides, hydrazonoyl cyanide, 1,2-dihydropyridines, chromene, and benzochromene moieties have been synthesized starting with similar compounds. These derivatives exhibit in vitro anticancer activity against breast cancer cell lines, highlighting their potential in medicinal chemistry (Bashandy et al., 2011).
Antimicrobial and Antiprotozoal Agents
The synthesis of dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, including derivatives with antiprotozoal properties, showcases the potential of compounds with similar structures as therapeutic agents. These compounds exhibit strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, pointing to their utility in addressing protozoal infections (Ismail et al., 2004).
Corrosion Inhibition
A study on a novel organic compound similar to the requested chemical structure used as an inhibitor for the prevention of mild steel corrosion in an acidic medium highlights its significant inhibition efficiency. Electrochemical studies confirm that the inhibitor acts as a mixed type in acidic medium, with surface analysis through SEM showing its effectiveness on mild steel. This application illustrates the potential of such compounds in industrial applications, particularly in corrosion prevention (Singaravelu & Bhadusha, 2022).
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO4S/c19-15-5-3-14(4-6-15)12-18(21)20-9-7-17(8-10-20)25(22,23)13-16-2-1-11-24-16/h1-6,11,17H,7-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPFAIFBFXEZQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2405137.png)
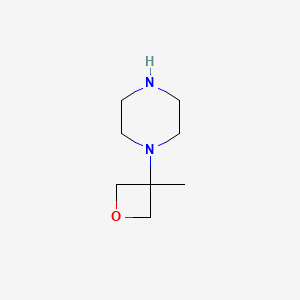
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2405140.png)
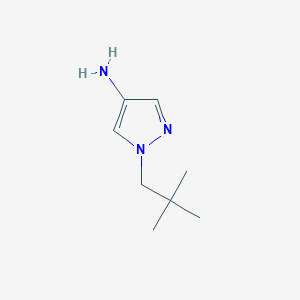
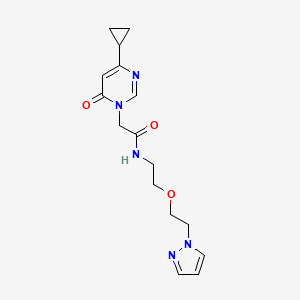
![1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2405143.png)

![5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene](/img/structure/B2405147.png)

![2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid](/img/structure/B2405153.png)
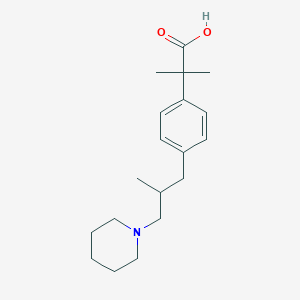

![1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2405157.png)
